(S)-(-)-2-Methylbutylamine

Catalog No.
S1897242
CAS No.
34985-37-0
M.F
C5H13N
M. Wt
87.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(-)-2-Methylbutylamine

CAS Number

34985-37-0

Product Name

(S)-(-)-2-Methylbutylamine

IUPAC Name

(2S)-2-methylbutan-1-amine

Molecular Formula

C5H13N

Molecular Weight

87.16 g/mol

InChI

InChI=1S/C5H13N/c1-3-5(2)4-6/h5H,3-4,6H2,1-2H3/t5-/m0/s1

InChI Key

VJROPLWGFCORRM-YFKPBYRVSA-N

SMILES

CCC(C)CN

Canonical SMILES

CCC(C)CN

Isomeric SMILES

CC[C@H](C)CN

The exact mass of the compound (S)-2-Methylbutylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(S)-(-)-2-Methylbutylamine is an optically active primary amine valued for its specific (S)-stereoconfiguration. This structure makes it a critical chiral building block and resolving agent in asymmetric synthesis, particularly for pharmaceutical intermediates and advanced materials like ferroelectric liquid crystals. [1] Its utility is defined by its ability to impart specific stereochemistry during a reaction or to selectively crystallize one enantiomer from a racemic mixture, a function directly tied to its enantiomeric purity.

Substituting (S)-(-)-2-Methylbutylamine with its racemate, (±)-2-methylbutylamine, or the opposite (R)-enantiomer is functionally invalid for stereospecific applications. In chiral resolutions, using the racemate would fail to separate the target enantiomers, while the (R)-enantiomer would resolve the incorrect isomer from the target mixture. [1] In asymmetric synthesis, where the amine acts as a chiral auxiliary or precursor, substitution would lead to the formation of undesired stereoisomers or a difficult-to-separate mixture of diastereomers, compromising yield, purity, and the biological or physical properties of the final product.

Demonstrates Higher Efficiency in Pharmaceutical Intermediate Resolution Compared to Naphthyl-Based Amines

In the resolution of the non-steroidal anti-inflammatory drug (NSAID) (S)-Naproxen, (S)-(-)-2-Methylbutylamine serves as a more efficient resolving agent than (S)-1-(1-naphthyl)ethylamine. When resolving racemic naproxen, the diastereomeric salt formed with (S)-(-)-2-Methylbutylamine yielded the target (S)-Naproxen with a high optical purity of 97.0% e.e. in a 74% yield. Under similar process conditions, the salt formed with (S)-1-(1-naphthyl)ethylamine produced the target with a lower optical purity of 91.2% e.e. and a significantly lower yield of 57%. [1]

Evidence DimensionOptical Purity (e.e.%) and Yield (%) of (S)-Naproxen Salt
Target Compound Data97.0% e.e. / 74% Yield
Comparator Or Baseline(S)-1-(1-naphthyl)ethylamine: 91.2% e.e. / 57% Yield
Quantified Difference5.8 percentage point higher optical purity and 17 percentage point higher yield
ConditionsResolution of racemic 2-(6-methoxy-2-naphthyl)propionic acid (Naproxen) via diastereomeric salt formation in ethanol.

For industrial-scale synthesis of enantiopure pharmaceuticals, higher yield and optical purity directly reduce processing costs by minimizing purification steps and material loss.

Enables Superior Spontaneous Polarization in Ferroelectric Liquid Crystal Formulations

The specific chirality of (S)-(-)-2-Methylbutylamine is critical for synthesizing high-performance ferroelectric liquid crystals (FLCs). An FLC material synthesized using a chiral phenylpyrimidine derivative of (S)-(-)-2-Methylbutylamine exhibited a large spontaneous polarization (Ps) value of -108 nC/cm². In comparison, an analogous FLC synthesized from the chiral alcohol (S)-(-)-2-methylbutanol showed a significantly lower Ps value of +25 nC/cm². [1] The magnitude of spontaneous polarization is a key performance metric directly influencing the switching speed of FLC-based devices.

Evidence DimensionSpontaneous Polarization (Ps) at T-T(AC) = -10°C
Target Compound Data-108 nC/cm²
Comparator Or BaselineAnalog from (S)-(-)-2-methylbutanol: +25 nC/cm²
Quantified DifferenceOver 4-fold greater magnitude of spontaneous polarization
ConditionsMeasurement of spontaneous polarization in a ferroelectric liquid crystal mixture containing the respective chiral phenylpyrimidine derivatives.

A larger spontaneous polarization value enables faster electro-optical response times, making this compound a preferred precursor for high-speed display and photonics applications.

Efficient Chiral Resolution of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

This amine is the right choice for resolving racemic 2-arylpropionic acids like Naproxen, where achieving high enantiomeric excess and process yield is critical for cost-effective manufacturing of the active pharmaceutical ingredient. Its demonstrated ability to outperform other common resolving agents makes it a priority choice for process development and scale-up. [1]

High-Performance Ferroelectric Liquid Crystal (FLC) Synthesis

As a chiral precursor, this compound is specified for the synthesis of FLCs intended for applications requiring fast switching times, such as advanced displays and optical modulators. The significantly higher spontaneous polarization it imparts compared to structurally similar chiral alcohols justifies its selection for developing next-generation optoelectronic materials. [2]

XLogP3

1

UNII

D8Q8RZF45X

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (90.48%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (90.48%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (90.48%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

34985-37-0

Wikipedia

(S)-2-methylbutylamine

Dates

Last modified: 08-16-2023

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